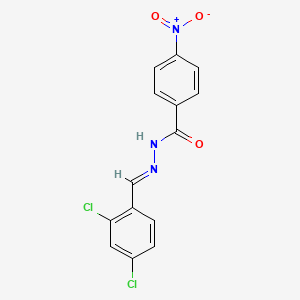

N'-(2,4-dichlorobenzylidene)-4-nitrobenzohydrazide

Description

N'-(2,4-Dichlorobenzylidene)-4-nitrobenzohydrazide is a hydrazone derivative synthesized via the condensation of 4-nitrobenzohydrazide with 2,4-dichlorobenzaldehyde in the presence of glacial acetic acid and ethanol . Its structure features a benzohydrazide core substituted with a nitro group at the para position and a 2,4-dichlorobenzylidene moiety. This compound belongs to a broader class of (E)-N'-benzylidene-benzohydrazide analogues, which are known for diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The nitro and dichloro substituents contribute to its electronic and steric properties, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula |

C14H9Cl2N3O3 |

|---|---|

Molecular Weight |

338.1 g/mol |

IUPAC Name |

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-nitrobenzamide |

InChI |

InChI=1S/C14H9Cl2N3O3/c15-11-4-1-10(13(16)7-11)8-17-18-14(20)9-2-5-12(6-3-9)19(21)22/h1-8H,(H,18,20)/b17-8+ |

InChI Key |

QHVFCLSKZSLMHR-CAOOACKPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrogen Bonding and Supramolecular Interactions

In the solid state, the compound forms intermolecular hydrogen bonds and π-π stacking interactions, critical for its crystal packing:

These interactions stabilize the crystal lattice and may influence solubility and melting points .

Thermal Decomposition Profile

Thermogravimetric analysis (TGA) of related benzohydrazides reveals a three-stage decomposition process :

| Stage | Temperature Range | Weight Loss (%) | Proposed Decomposition |

|---|---|---|---|

| 1 | 50–100°C | 5–8% | Loss of adsorbed/lattice water |

| 2 | 200–400°C | 45–50% | Cleavage of hydrazone linkage and nitro groups |

| 3 | 500–700°C | 30–35% | Oxidation of aromatic residues to CO₂/H₂O |

Residual metal oxides (e.g., CoO, ZnO) may form if coordinated to metal ions .

Nitro Group Reduction

The nitro (-NO₂) group can undergo reduction to an amine (-NH₂) under catalytic hydrogenation or using reducing agents like Sn/HCl. This reactivity is exploited in medicinal chemistry to generate bioactive intermediates.

Hydrazone Hydrolysis

Acid-catalyzed hydrolysis cleaves the C=N bond, regenerating 4-nitrobenzohydrazide and 2,4-dichlorobenzaldehyde:

Electrophilic Substitution

The dichlorophenyl ring may undergo electrophilic substitution (e.g., nitration, sulfonation) at the meta position due to electron-withdrawing effects of Cl and NO₂ groups.

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-nitrobenzohydrazide has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Industry: It can be used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or alter cellular pathways. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Nitro Position Effects

| Compound | Nitro Position | Key Properties | Reference |

|---|---|---|---|

| 3-Nitro isomer | Meta | Altered crystal packing, moderate bioactivity | |

| 4-Nitro isomer (target compound) | Para | Stronger electron withdrawal, higher stability |

Variations in the Aldehyde Substituent

The aldehyde component influences pharmacological activity:

- N'-(4-Chlorobenzylidene)-4-nitrobenzohydrazide (single chloro substituent) shows reduced antimicrobial potency compared to the 2,4-dichloro analogue, highlighting the importance of halogen positioning .

- N'-(2,4-Dichlorobenzylidene)-3-(4-methoxyphenyl)acrylohydrazide () demonstrates antioxidant activity (DPPH scavenging: ~60% at 100 µM), whereas the target compound’s nitro group may favor different reactive oxygen species (ROS) interactions .

Table 2: Aldehyde Substituent Impact

Hydrazide Core Modifications

Replacing the benzohydrazide core with heterocycles or other moieties alters pharmacological profiles:

Table 3: Hydrazide Core Comparison

Functional Group Additions

Incorporating additional pharmacophores modifies target selectivity:

- N'-(4-Hydroxybenzylidene)acetohydrazide () introduces a phenolic -OH group, improving solubility but reducing lipophilicity compared to the dichloro-nitro analogue .

Biological Activity

N'-(2,4-Dichlorobenzylidene)-4-nitrobenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, supported by data tables and relevant case studies.

Synthesis and Structural Characterization

The compound is synthesized through the reaction of 3-nitrobenzohydrazide with 2,4-dichlorobenzaldehyde. The resulting structure adopts an E configuration around the C=N bond, with a dihedral angle of 4.6° between the two benzene rings . The crystal structure reveals that intermolecular N—H⋯O hydrogen bonds link the hydrazone molecules, forming chains along the c-axis .

Table 1: Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C14H9Cl2N3O3 |

| Dihedral Angle | 4.6° |

| Bond Length (N-N) | 1.364 Å |

| Hydrogen Bond Type | N—H⋯O |

Antimicrobial Activity

Studies have shown that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been evaluated against various bacterial strains and fungi, demonstrating effective inhibition. For instance, in vitro tests indicated that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that hydrazones can induce apoptosis in cancer cells. A study highlighted that this compound exhibited cytotoxic effects on breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Urease Inhibition

Urease inhibition is another area where this compound shows promise. The synthesized derivatives exhibited varying degrees of urease inhibitory activity, with IC50 values ranging from 13.33 µM to 251.74 µM compared to the standard thiourea (IC50 = 21.14 µM). This suggests potential applications in treating conditions related to urease activity, such as urinary tract infections and kidney stones .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study on various hydrazone derivatives found that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects : In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value indicating substantial cytotoxicity at higher concentrations .

- Mechanistic Studies : Molecular docking studies provided insights into the binding interactions of the compound with target enzymes involved in cancer progression and microbial resistance mechanisms .

Table 2: Biological Activity Summary of this compound

| Biological Activity | Test Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 25 µg/mL |

| Escherichia coli | MIC = 30 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |

| Urease Inhibition | Urease enzyme | IC50 = 21.14 µM |

Q & A

Q. What are the standard synthetic protocols for N'-(2,4-dichlorobenzylidene)-4-nitrobenzohydrazide?

The compound is typically synthesized via Schiff base condensation. A common method involves refluxing equimolar amounts of 4-nitrobenzohydrazide and 2,4-dichlorobenzaldehyde in ethanol under magnetic stirring for 1–6 hours, followed by acid catalysis (e.g., 2 drops HCl) to precipitate the product. Purification is achieved via recrystallization in ethanol, and purity is confirmed using Thin Layer Chromatography (TLC) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies characteristic peaks for NH (~3260 cm⁻¹), C=O (~1687 cm⁻¹), and C=N (~1558 cm⁻¹) groups.

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon shifts for the hydrazide backbone.

- UV-Vis spectroscopy : Detects π→π* and n→π* transitions in the 250–400 nm range .

Q. How is X-ray crystallography applied to determine its crystal structure?

Single-crystal X-ray diffraction (SCXRD) is used, with data processed via programs like SHELX (SHELXL for refinement). Key parameters include unit cell dimensions, space group, and hydrogen bonding networks. For example, related Schiff bases exhibit intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice .

Q. What preliminary assays evaluate its biological activity?

Antimicrobial activity is tested using disc diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli). Antioxidant potential is assessed via DPPH radical scavenging, with IC₅₀ values compared to standards like ascorbic acid .

Q. How do solvent choices impact synthesis and characterization?

Ethanol is preferred for its polarity and ability to dissolve both hydrazide and aldehyde precursors. Polar aprotic solvents (e.g., DMF) may enhance reaction rates but complicate purification. Solvent polarity also influences UV-Vis absorption maxima due to solvatochromic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

Systematic optimization includes:

Q. What computational methods validate electronic transitions and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactive sites. Time-Dependent DFT (TD-DFT) models UV-Vis spectra, correlating experimental and theoretical λmax values .

Q. How are structural ambiguities resolved in crystallographic data?

For twinned crystals or weak diffraction, SHELXL’s TWIN/BASF commands refine twin fractions. High-resolution data (>1 Å) enable anisotropic displacement parameter refinement. Hydrogen bonding and π-stacking interactions are validated using Mercury software .

Q. What strategies explore structure-activity relationships (SAR) for pharmacological applications?

SAR studies modify substituents on the benzohydrazide or benzaldehyde moieties. For example:

Q. How does the compound interact with transition metals?

It acts as a tridentate ligand, coordinating via the hydrazide NH, carbonyl O, and imine N. Metal complexes (e.g., Cu(II), V(V)) are synthesized by refluxing with metal salts, characterized by ESR, magnetic susceptibility, and cyclic voltammetry. These complexes often show enhanced bioactivity compared to the free ligand .

Q. What methodologies address contradictions between computational predictions and experimental bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.